Benz[a]acridine
Description
Contextualization within N-Heteropolycyclic Aromatic Compounds (NHACs) and Polycyclic Aromatic Hydrocarbons (PAHs) Research
Benz[a]acridine is structurally a derivative of anthracene, with a nitrogen atom replacing a carbon in one of the rings, placing it within the family of N-Heteropolycyclic Aromatic Compounds (NHACs), also known as azaarenes. nih.govptfarm.pl NHACs are a subset of Polycyclic Aromatic Hydrocarbons (PAHs), which are widespread environmental contaminants formed from the incomplete combustion of organic materials. nih.govresearchgate.net The introduction of a nitrogen atom into the polycyclic aromatic system significantly alters the physicochemical properties of the parent PAH, influencing its environmental fate, metabolic activation, and biological activity.
Research on NHACs, including this compound, is often conducted in parallel with studies on their homocyclic PAH analogues to understand the influence of the heteroatom. The nitrogen atom can introduce a site for protonation, hydrogen bonding, and coordination with metal ions, which can dramatically affect the compound's interaction with biological macromolecules like DNA and proteins. rsc.orgnih.gov
The table below provides a comparative overview of this compound and its parent PAH, Benz[a]anthracene.
| Property | This compound | Benz[a]anthracene |
| Molecular Formula | C17H11N | C18H12 |
| Molecular Weight | 229.28 g/mol | 228.29 g/mol |
| Classification | N-Heteropolycyclic Aromatic Compound (NHAC) | Polycyclic Aromatic Hydrocarbon (PAH) |
| Key Structural Feature | Contains a nitrogen atom within the fused ring system | Composed solely of carbon and hydrogen atoms |
| Environmental Presence | Found in coal tar, tobacco smoke, and as a product of incomplete combustion. nih.gov | Widespread environmental pollutant from natural and anthropogenic sources. |
Overview of Historical and Current Academic Significance of this compound and its Structural Analogs
The academic significance of this compound and its structural analogs, such as Benz[c]acridine (B1195844) and Dibenz[a,h]acridine, is historically rooted in cancer research. inchem.org Early studies identified these compounds in coal tar and other environmental mixtures known to be carcinogenic. inchem.org This led to extensive investigations into their potential to cause cancer in animal models. For instance, Benz[c]acridine has been shown to produce skin tumors in mice and bladder tumors in rats. inchem.org
The planar structure of these molecules allows them to intercalate between the base pairs of DNA, a mechanism that is a hallmark of many carcinogens and also some anticancer drugs. nih.govjppres.com This dual nature has fueled ongoing research into the structure-activity relationships of benzacridines and their derivatives. The unique planar ring structure of acridine (B1665455) derivatives allows them to act as DNA intercalators and to inhibit enzymes like topoisomerase and telomerase. rsc.org
In recent years, the focus of research has expanded beyond carcinogenicity to explore a wider range of biological activities. Acridine derivatives, in general, have been investigated for their potential as:
Anticancer agents rsc.orgresearchgate.net
Antimicrobial agents oup.com
Antimalarial agents rsc.orgoup.com
Fluorescent probes for biological imaging rsc.org
The table below summarizes the key research areas for this compound and its prominent structural analogs.
| Compound | Key Research Areas |
| This compound | Carcinogenicity, DNA adduct formation, environmental monitoring. nih.govnih.gov |
| Benz[c]acridine | Carcinogenicity, synthesis of derivatives for anticancer studies. inchem.orgnih.govscielo.org.mx |
| Dibenz[a,h]acridine | Potent carcinogen, metabolic activation studies, environmental analysis. nih.gov |
Fundamental Research Questions and Directions Pertaining to this compound
Contemporary research on this compound is driven by several fundamental questions that aim to elucidate its behavior at the molecular, cellular, and environmental levels. These research directions are critical for assessing its human health risks and for potentially harnessing its chemical properties for therapeutic applications.
Key research questions include:
Mechanisms of Carcinogenesis: What are the specific metabolic pathways that activate this compound to its ultimate carcinogenic form? How do the resulting DNA adducts lead to mutations and the initiation of cancer?
Structure-Activity Relationships: How do modifications to the this compound scaffold, such as the addition of functional groups, alter its biological activity, including its carcinogenicity and potential as an anticancer agent? nih.gov
Environmental Fate and Transport: How does this compound behave in different environmental compartments (air, water, soil)? What are its degradation pathways, and how persistent is it in the environment? nih.gov
Biomarkers of Exposure: Can specific metabolites of this compound be used as biomarkers to assess human exposure to this compound from environmental sources?
Therapeutic Potential: Can derivatives of this compound be designed to selectively target cancer cells while minimizing toxicity to healthy cells? rsc.orgresearchgate.net
Future research is likely to focus on the development of sensitive analytical methods for the detection of this compound and its metabolites in environmental and biological samples. nih.gov Furthermore, computational modeling and in silico studies are becoming increasingly important for predicting the toxicity and biological activity of this compound derivatives, guiding the synthesis of new compounds with desired properties. jppres.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRTMZYUDVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075371 | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225-11-6, 12041-95-1 | |
| Record name | Benz[a]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[a]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZ(A)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Q8MR98LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benz a Acridine and Its Derivatives
Traditional Synthetic Pathways for Benz[a]acridine Core Structures
Historically, the synthesis of acridine (B1665455) derivatives, including those with fused aromatic rings like this compound, often involved multi-step processes starting from readily available precursors. While direct synthesis of the specific this compound isomer via purely "traditional" methods is less commonly detailed than general acridine synthesis, foundational reactions for the acridine nucleus provide a basis.
Bernthsen Acridine Synthesis: This classic method involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). When formic acid is used, the parent acridine is formed. With higher carboxylic acids, derivatives substituted at the meso (C-9) position are generated. This reaction generally requires high temperatures and can yield acridines with varying efficiency ptfarm.plpharmaguideline.comnih.govwikipedia.orgbch.roinformativejournals.comchemeurope.comrsc.org.
Lehmstedt-Tanasescu Reaction: This pathway is primarily used for the synthesis of acridones, which are oxidized forms of acridines. It typically involves the reaction of a 2-nitrobenzaldehyde (B1664092) with an arene compound, often under acidic conditions, followed by cyclization and subsequent steps to yield the acridone (B373769) structure ptfarm.plpharmaguideline.comnih.govchemeurope.comwikipedia.orgdbpedia.org. Acridones can subsequently be reduced and dehydrogenated to form acridines.
Ullmann Synthesis: This method involves the condensation of appropriately functionalized anilines with o-halogenobenzoic acid derivatives, or the condensation of diphenylamine derivatives. It often includes cyclization to acridone, followed by reduction and dehydrogenation steps to obtain the acridine core nih.govthieme-connect.com.
Other Older Methods: Several other historical approaches include the condensation of diphenylamine with chloroform (B151607) in the presence of aluminum chloride, passing the vapors of ortho-aminodiphenylmethane over heated litharge, heating salicylaldehyde (B1680747) with aniline (B41778) and zinc chloride, or distilling acridone over zinc dust ptfarm.plpharmaguideline.comchemeurope.com.
While these methods laid the groundwork for acridine chemistry, they often suffered from limitations such as low yields, harsh reaction conditions, long reaction times, and poor regioselectivity, particularly for more complex fused systems like this compound.
Contemporary Approaches in this compound Synthesis
Modern synthetic strategies aim to overcome the drawbacks of traditional methods by employing more efficient catalysts, milder conditions, and streamlined procedures, often under the umbrella of green chemistry principles.
One-Pot Multi-Component Condensation Reactions
One-pot multi-component reactions (MCRs) have emerged as highly efficient strategies for constructing complex heterocyclic frameworks, including benzoacridine derivatives. These reactions combine three or more starting materials in a single reaction vessel without isolating intermediates, leading to increased atom economy and reduced waste.
For benzo[c]acridine derivatives, a common MCR involves the condensation of aromatic aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and 1-naphthylamine (B1663977) nih.govwikipedia.orgCurrent time information in Bangalore, IN.scielo.org.mx. These reactions often proceed under various catalytic conditions, including:
Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TsOH) have been used to catalyze the synthesis of benzoacridines from aromatic aldehydes and N-phenyl naphthylamines. This approach involves a cascade of condensation, Friedel-Crafts alkylation, annulation, and dehydroaromatization steps, often under metal-free conditions slideshare.net.
Heterogeneous Nanocatalysts: Nanoporous acid catalysts, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), have proven effective for the one-pot synthesis of benzo[c]acridine derivatives from aromatic aldehydes, dimedone, and 1-naphthylamine. These catalysts are reusable and facilitate reactions under solvent-free conditions, offering high yields and short reaction times nih.govwikipedia.orgscielo.org.mxresearchgate.net.
Other Catalysts/Conditions: Triethylbenzylammonium chloride (TEBAC) in aqueous media has also been employed nih.govwikipedia.orgCurrent time information in Bangalore, IN.scielo.org.mx.
These MCRs typically yield tetrahydrobenzo[c]acridin-8-one derivatives, which can be further modified.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various acridine derivatives and related polycyclic systems nih.govwikipedia.orgbch.roCurrent time information in Bangalore, IN..
For instance, the synthesis of phenanthrene-fused tetrahydrodibenzoacridinones using phenanthren-9-amine, aldehydes, and cyclic 1,3-diketones under microwave irradiation demonstrated a marked improvement in reaction efficiency, reducing reaction times from hours to minutes and increasing yields substantially compared to conventional heating bch.ro. Similarly, microwave irradiation has been used in conjunction with other methods, such as ionic liquids or ultrasound, to enhance the synthesis of benzoacridine derivatives nih.govwikipedia.orgCurrent time information in Bangalore, IN..
Metal-Free Catalysis in this compound Synthesis
The development of metal-free catalytic systems is a key aspect of green chemistry, aiming to avoid the use of potentially toxic or expensive metal catalysts.
Brønsted Acid Catalysis: As mentioned in the context of MCRs, Brønsted acids like p-toluenesulfonic acid are effective metal-free catalysts for synthesizing benzoacridines slideshare.net.
Heterogeneous Acid Catalysts: Nanoporous silica-supported sulfonic acids (e.g., SBA-Pr-SO₃H) serve as efficient, reusable heterogeneous acid catalysts for benzo[c]acridine synthesis, aligning with metal-free and green chemistry principles nih.govwikipedia.orgscielo.org.mxresearchgate.net. These catalysts offer advantages in terms of simple work-up and recyclability.
Lewis Acid Catalysis: While zinc chloride is a traditional Lewis acid, its use in heterogeneous media with microwave irradiation has been explored for acridine synthesis, aiming for greener conditions bch.ro.
These metal-free approaches provide sustainable routes to acridine scaffolds with good yields and selectivity.
Cycloisomerization Strategies
Cycloisomerization reactions, where a molecule undergoes intramolecular rearrangement and ring formation, are powerful tools for constructing complex ring systems. In the context of acridine synthesis, cycloisomerization strategies, often catalyzed by Brønsted acids, have been employed. For example, the synthesis of dibenzo[a,j]acridines has been achieved through Pd-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization ptfarm.pl. These methods are crucial for building the fused polycyclic aromatic systems characteristic of this compound and its analogues.
Regioselective Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, regioselective functionalization is essential for tailoring its properties. The acridine ring system exhibits distinct reactivity patterns.
Position 9 and 10 Reactivity: Positions 9 and 10 of the acridine nucleus are generally the most reactive sites for modifications. Position 9 is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom pharmaguideline.comthieme-connect.com. N-alkylation readily occurs at position 10, forming acridinium (B8443388) salts pharmaguideline.comthieme-connect.com.
Electrophilic Substitution: Electrophilic substitutions on the acridine ring are often less regioselective, typically occurring on the outer benzene (B151609) rings, favoring positions 2 and 7, or 5 and 7 depending on the specific conditions and protonation state of the nitrogen pharmaguideline.comthieme-connect.com. Achieving high regioselectivity for electrophilic functionalization directly on the this compound scaffold can be challenging, often leading to mixtures of isomers.
Direct Ring Functionalization: Contemporary methods focus on direct ring functionalization to introduce substituents with greater control, thereby streamlining the synthesis of complex derivatives and avoiding lengthy multi-step sequences thieme-connect.com. This includes various addition and substitution reactions that can be tuned to achieve specific regiochemical outcomes.
The development of highly regioselective functionalization methods remains an active area of research, aiming to precisely control the placement of substituents on the this compound framework for targeted applications.
Data Tables
To illustrate the efficiency and scope of these synthetic methodologies, the following data tables summarize key aspects of contemporary approaches.
Table 1: Contemporary One-Pot Multi-Component Synthesis of Benzo[c]acridine Derivatives
| Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| Aromatic Aldehyde, Dimedone, 1-Naphthylamine | SBA-Pr-SO₃H, Solvent-free, 140 °C | 70-95 | 2-13 min | nih.govscielo.org.mx |
| Aromatic Aldehyde, Dimedone, 1-Naphthylamine | TEBAC, Water, Reflux | 70-85 | 2-4 h | Current time information in Bangalore, IN.scielo.org.mx |
| Aromatic Aldehyde, N-phenyl naphthylamine | p-Toluenesulfonic acid, Solvent-free | 30-90 | Not specified | slideshare.net |
| Aromatic Aldehyde, Dimedone, Ammonium Acetate | Various nanocatalysts (e.g., MCM-41-SO₃H, Fe₃O₄, ZnO), Ethanol, 80 °C | Up to 92 | 20 min | researchgate.net |
Table 2: Comparison of Microwave vs. Conventional Heating for Acridine Derivative Synthesis
| Reaction Type | Heating Method | Yield (%) | Reaction Time | Reference |
| Synthesis of phenanthrene-fused tetrahydrodibenzoacridinones (Phenanthren-9-amine, aldehyde, cyclic 1,3-diketone) | Microwave Irradiation | 91 | 20 min | bch.ro |
| Synthesis of phenanthrene-fused tetrahydrodibenzoacridinones (Phenanthren-9-amine, aldehyde, cyclic 1,3-diketone) | Conventional Heating | 60 | 3 h | bch.ro |
Compound List
this compound
Acridine
Acridone
Benzoacridine
Benzo[c]acridine
Dibenzo[a,j]acridines
9-Methylacridine
9-Phenylacridine
Chrysaniline
Benzoflavin
Phenanthrene-fused tetrahydrodibenzoacridinones
Benzimidazole-acridine derivatives
Advanced Spectroscopic and Structural Elucidation of Benz a Acridine Compounds
X-ray Crystallography for Precise Molecular Architecture Determination
Crystal Structure Analysis of Benz[a]acridine Derivatives
The analysis of crystal structures of this compound derivatives provides fundamental data regarding their packing arrangements and the types of intermolecular forces that stabilize the crystal lattice. These forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, significantly influence the material's properties, including its solid-state luminescence and chemical reactivity.
This compound itself has been structurally characterized, crystallizing in the orthorhombic system with space group P 21 21 21 nih.gov. The unit cell parameters are reported as a = 4.5356 Å, b = 17.1340 Å, c = 17.5416 Å, with all angles α, β, and γ being 90° nih.gov. The Z value, representing the number of formula units per asymmetric unit, is 4 nih.gov.
Table 1: Crystallographic Data for this compound
| Property | Value | Source |
| Compound Name | This compound | nih.gov |
| Empirical Formula | C17H11N | nih.gov |
| Molecular Weight ( g/mol ) | 229.27 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 21 21 21 | nih.gov |
| Lattice Parameter a (Å) | 4.5356 | nih.gov |
| Lattice Parameter b (Å) | 17.1340 | nih.gov |
| Lattice Parameter c (Å) | 17.5416 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
| Z (Formula units/ASU) | 4 | nih.gov |
Conformational Analysis and Molecular Distortions in Solid State
X-ray crystallography is instrumental in revealing subtle deviations from ideal planarity and identifying molecular distortions that arise from steric strain or specific intermolecular interactions in the solid state. For polycyclic aromatic hydrocarbons and heterocycles like this compound, these distortions can significantly impact their electronic properties and reactivity.
Research on substituted benzo[a]pyrenes, which share fused aromatic ring systems with this compound, has shown that steric overcrowding can lead to distortions. For example, the substitution of a methyl group in the 11-position of benzo[a]pyrene (B130552) (11-methylbenzo[a]pyrene) results in distortions of bay-region bond angles within the plane of the ring system to relieve steric strain. In some cases, molecules exhibit flexibility, with slightly different conformations observed even within the same crystal's asymmetric unit, such as one molecule being relatively planar while another shows a slight twist nih.gov. This flexibility can influence how the molecule packs and interacts with its environment.
In studies of acridine (B1665455) derivatives, specific valence angles, such as the C12–N10–C14 angle, have been analyzed. For acridine cocrystals, these angles typically range from 118° to 120°, distinguishing them from acridinium (B8443388) salts where they are larger (123°-124°) rsc.orgmdpi.com. Such detailed geometric parameters, derived from X-ray diffraction, are critical for understanding the electronic distribution and potential for reactivity within the molecule. The presence of weak intramolecular interactions or specific substituent effects can induce non-planarity, which is precisely quantified through crystallographic analysis.
Photophysical Properties and Optoelectronic/probe Applications of Benz a Acridine Derivatives
Photophysical Characteristics Relevant to Advanced Applications
The unique electronic structure of benz[a]acridine, a polycyclic aromatic heterocycle, imparts it with distinct photophysical properties that are of significant interest for advanced material applications. These properties, including absorption and emission of light, are dictated by the π-conjugated system of the molecule and can be fine-tuned through chemical modifications.
The optimization of the absorption and emission profiles of this compound derivatives is a key area of research for their application in optoelectronic devices. The parent this compound molecule possesses a characteristic UV-visible absorption spectrum and fluorescence emission, which can be modulated by the introduction of various substituent groups.
The fusion of a naphthalene (B1677914) ring to a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core to form a 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety has been shown to weaken the electron-donating ability and increase the conjugation degree of the DMAC. rsc.org This modification, along with the attachment of different peripheral donor and acceptor groups, allows for the modulation of the excited state characteristics. rsc.org For instance, derivatives of a DMBA moiety, namely NATPA, NAPCZ, and NAPPI, have been synthesized and exhibit deep-blue emission. rsc.org These compounds show good thermal stability, and their fused structure inhibits structural vibration, leading to narrowband emission spectra. rsc.org
The photophysical properties of these derivatives can be further tuned by the nature of the solvent. For example, the study of various acridine (B1665455) derivatives has shown that their absorption and emission spectra can be influenced by solvent polarity.
Detailed photophysical data for selected this compound derivatives are presented in the interactive table below.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features |
|---|---|---|---|---|
| NATPA | - | 434 | - | Deep-blue emission, good thermal stability. rsc.org |
| NAPCZ | - | 432 | - | Deep-blue emission, good thermal stability. rsc.org |
| NAPPI | - | 434 | - | Deep-blue emission, good thermal stability. rsc.org |
The photochemical behavior of acridine and its derivatives, including this compound, is characterized by their ability to undergo various reactions upon absorption of light. The photoexcited state of acridine is known to interact with other molecules, leading to processes such as electron and proton transfer.
One notable photochemical reaction is the photoreduction of acridine. In the presence of a suitable hydrogen donor, photoexcited acridine can abstract a hydrogen atom, leading to the formation of a radical species. For instance, the interaction of photoexcited acridine with carboxylic acids can result in the formation of radical pairs through either simultaneous or consecutive proton and electron transfer from the carboxyl group to the acridine molecule. rsc.org
Furthermore, upon exposure to ultraviolet light, acridine can react with aliphatic carboxylic acids, such as n-pentanoic acid, to form 9-alkylated acridines. pharmaguideline.com This type of photoactivity highlights the potential for using photochemical methods to functionalize the this compound core. The specific pathways of photolysis and photoactivity are dependent on the reaction conditions, including the solvent and the presence of other reactive species. The study of these pathways is crucial for understanding the stability and potential degradation mechanisms of this compound-based materials in optoelectronic devices, as well as for harnessing their photochemical reactivity in sensing and other applications.
Applications in Organic Electronics and Advanced Materials
The tunable photophysical and electronic properties of this compound derivatives make them promising candidates for a variety of applications in organic electronics and advanced materials. Their rigid, planar structure and extended π-conjugation are advantageous for charge transport and light emission.
This compound derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as both emissive and host materials. Their chemical structure allows for the development of materials with high triplet energies, which is a crucial requirement for efficient blue phosphorescent OLEDs.
In one study, three compounds with a fused 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety—NATPA, NAPCZ, and NAPPI—were synthesized and used as deep-blue emitters in OLEDs. rsc.org These materials exhibited electroluminescence at wavelengths less than or equal to 434 nm with narrow full width at half maximum (FWHM) values of 45 nm or less. rsc.org The device based on NAPPI achieved a maximum external quantum efficiency (EQE) of 5.17% with low efficiency roll-off. rsc.org
The following interactive table summarizes the performance of selected OLEDs incorporating this compound derivatives.
| Device Emitter | Emission Color | Max EQE (%) | Electroluminescence λEL (nm) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| NATPA-based | Deep-Blue | - | ≤ 434 | (0.155, 0.055) rsc.org |
| NAPCZ-based | Deep-Blue | - | ≤ 434 | (0.153, 0.044) rsc.org |
| NAPPI-based | Deep-Blue | 5.17 rsc.org | ≤ 434 | (0.155, 0.051) rsc.org |
The application of this compound derivatives in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) is an emerging area of research. In the context of perovskite solar cells, a type of OPV, a novel dimethyl acridine-based self-assembled monolayer (SAM), [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl] phosphonic acid (2PADmA), has been developed as a hole transport layer. eurekalert.org Devices incorporating this 2PADmA SAM demonstrated a power conversion efficiency (PCE) of 24.01%, which was significantly higher than the 22.32% PCE of devices using a more common carbazole-based SAM. eurekalert.org The improved performance was attributed to an enhanced fill factor and better stability. eurekalert.org
While the direct use of this compound as a primary component in the active layer of OPVs or as a sensitizer (B1316253) in DSSCs is not as extensively documented, the unique electronic properties of the acridine core suggest potential for such applications. The development of new this compound derivatives with tailored absorption spectra and energy levels could lead to their successful integration into these solar energy conversion technologies.
This compound and its derivatives are classified as organic semiconductors, materials that exhibit charge transport properties. nih.gov The performance of these materials in electronic devices is largely determined by their ability to transport charge carriers (electrons and holes). The understanding of charge transport mechanisms in organic semiconductors is crucial for designing materials with improved device performance. nih.gov
The charge transport in organic semiconductors can be influenced by several factors, including the degree of electronic coupling between adjacent molecules, the presence of disorder, and polaronic effects. nih.gov The rigid and planar structure of the this compound core is generally favorable for efficient intermolecular π-π stacking, which can facilitate charge transport.
Development and Mechanistic Studies of Fluorescent Probes
The unique photophysical properties of the this compound scaffold have spurred the development of a variety of fluorescent probes for biological applications. These probes are designed to respond to specific environmental cues within cells, allowing for the dynamic monitoring of cellular processes and the imaging of specific subcellular structures and biomolecules.
pH-Sensitive Fluorescent Probes and Phototriggers
A notable class of this compound derivatives that function as both pH-sensitive fluorescent probes and phototriggers are esters based on the (benzo[a]acridin-12-yl)methyl (BAM) chromophore. These compounds exhibit a dual functionality that is highly valuable in biological research and drug delivery. The photophysical properties of BAM ester conjugates are highly sensitive to the pH of their environment. This pH sensitivity allows them to act as fluorescent reporters of the local hydrogen ion concentration.
Upon irradiation with UV light (at wavelengths of 410 nm or greater), BAM ester conjugates undergo a heterolytic cleavage of the C-O bond. This photochemical reaction results in the efficient release of carboxylic acids and amino acids. This light-induced release mechanism allows these compounds to function as phototriggers, enabling the controlled release of bioactive molecules at specific times and locations.
The BAM chromophore has been successfully utilized in the construction of a drug delivery system (DDS). In this system, the BAM moiety serves two critical roles: as a fluorophore for cell imaging, allowing for the visualization of the DDS within cells, and as a phototrigger for the controlled release of an anticancer drug. In vitro biological studies have demonstrated that this BAM-based DDS possesses good biocompatibility, is readily taken up by cells, and can efficiently release the conjugated anticancer drug in a photoregulated manner.
Table 1: Photophysical and Photochemical Properties of a BAM Ester Conjugate
| Property | Value/Observation |
|---|---|
| Chromophore | (benzo[a]acridin-12-yl)methyl (BAM) |
| Functionality | pH-sensitive fluorescent probe and phototrigger |
| Activation | UV light (≥410 nm) |
| Photochemical Reaction | Heterolytic cleavage of C-O bonds |
| Released Molecules | Carboxylic acids, amino acids |
| Application | Drug Delivery System (DDS) for anticancer drugs |
Probes for Dynamic Monitoring of Cellular Microenvironments (e.g., Polarity, Viscosity)
This compound derivatives have been investigated for their potential as fluorescent probes for monitoring the polarity of cellular microenvironments. The photophysical properties of certain this compound compounds exhibit intense solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This intramolecular charge-transfer character is a key feature that allows these molecules to act as polarity sensors.
For instance, a series of benzannulated acridines have been synthesized and their photophysical properties analyzed in various aprotic solvents of differing polarities. One exemplary derivative demonstrated a significant shift in its photoluminescence (PL) ranging from blue (480 nm) to green (501 nm), yellow (562 nm), and orange (589 nm) as the solvent polarity was varied. This broad range of emission wavelengths in response to changes in the microenvironment's polarity highlights their potential for mapping polarity gradients within cells. The ability to tune the optoelectronic properties by modifying the donor-acceptor strength and the extent of π-conjugation within the this compound framework provides a strategy for developing probes with tailored sensitivities to different cellular compartments.
Table 2: Solvatochromic Properties of a this compound Derivative
| Solvent Polarity | Photoluminescence (PL) Emission |
|---|---|
| Low | Blue (480 nm) |
| Medium-Low | Green (501 nm) |
| Medium-High | Yellow (562 nm) |
| High | Orange (589 nm) |
Imaging of Specific Cellular Compartments and Biomolecules
The this compound scaffold has been incorporated into fluorescent probes designed for the specific imaging of cellular organelles and biomolecules. The lipophilic nature and the ability to tune the chemical structure of these compounds allow for their targeted accumulation in different subcellular locations.
An acridone-based fluorescent dye, BDAA12C, has been developed for the specific tracking of lipid droplets. nih.govresearchgate.net This probe has demonstrated excellent specificity for lipid droplets and low toxicity, enabling the successful staining and observation of lipid droplet dynamics in cancer cells. nih.gov Interestingly, the localization of BDAA12C was found to differ between well-fed and starved cancer cells, which allowed for the visualization of the transfer of fatty acids from lipid droplets to mitochondria under starvation conditions. nih.gov This makes BDAA12C a promising tool for cancer diagnosis and for studying lipid trafficking within cells. nih.gov
Furthermore, the benz[c]acridine (B1195844) scaffold has been explored in the context of anticancer agents. nih.gov A platinum-benz[c]acridine hybrid agent has been shown to accumulate in lysosomes. nih.gov The weakly basic nature of the benz[c]acridine chromophore is thought to contribute to its sequestration within the acidic environment of lysosomes. nih.gov This lysosomal accumulation is a key aspect of its mechanism of action and can be visualized through fluorescence imaging. nih.gov
In addition to cellular organelles, this compound derivatives have been implicated in the imaging and targeting of specific biomolecules. In studies of acridine-sensitized photoinactivation of bacteriophage P22, it was found that the DNA injection proteins were the primary targets. nih.gov The acridine molecules are believed to stack in a region of DNA that is in close proximity to these injection proteins, leading to their photo-damage upon irradiation. nih.gov This suggests the potential for designing this compound-based probes that can specifically interact with and report on DNA-protein complexes.
Computational and Theoretical Investigations of Benz a Acridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the electronic and structural characteristics of molecules like Benz[a]acridine. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic properties.
Density Functional Theory (DFT) for Ground-State Geometry and Electronic Structure
Density Functional Theory (DFT) is widely utilized to determine the optimized ground-state geometry and electronic structure of organic molecules. Studies on various acridine (B1665455) derivatives, and related polycyclic aromatic hydrocarbons (PAHs), commonly employ DFT to calculate parameters such as bond lengths, bond angles, and charge distributions. For instance, the B3LYP hybrid functional, in conjunction with basis sets like 6-311++G(d,p), has been frequently used to obtain optimized geometries and understand the electronic landscape of these systems researchgate.netmdpi.comresearchgate.net. These calculations provide a foundation for understanding the molecule's inherent stability and potential reactivity sites.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra of molecules. By calculating excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of light that a molecule will absorb, offering crucial information about its photophysical behavior. Research on acridine derivatives and related systems has shown that TD-DFT, often coupled with functionals like B3LYP or PBE0, can accurately reproduce experimental UV-Vis absorption spectra, with calculated vertical excitation energies often showing good agreement with observed values researchgate.netmdpi.comsfasu.edurespectprogram.orgresearchgate.netrsc.org. These simulations help in understanding the electronic transitions responsible for the molecule's color and its potential applications in optoelectronic devices or as fluorescent probes.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's electronic properties, reactivity, and charge transfer characteristics acs.orgmdpi.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and chemical reactivity; a smaller gap generally suggests higher reactivity and a greater propensity for charge transfer mdpi.commdpi.comresearchgate.net. Studies on acridine derivatives have shown that the distribution of electron density within the HOMO and LUMO can reveal preferred sites for electrophilic or nucleophilic attack and can correlate with optical properties, such as absorption maxima and intramolecular charge transfer researchgate.netmdpi.comresearchgate.netacs.orgmdpi.comresearchgate.net. For example, in some acridine-based complexes, LUMOs are localized on acridine π* orbitals, while HOMOs are on metal d orbitals, suggesting metal-to-ligand charge transfer transitions researchgate.net.
Molecular Dynamics Simulations (if applicable to interactions)
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment or biological targets over time. While direct MD simulations specifically focused on this compound are less prominent in the reviewed literature, MD has been extensively applied to related polycyclic aromatic systems and acridine derivatives to understand their interactions. For instance, MD simulations have been used to investigate the interactions of benzo[a]pyrene (B130552) with proteins, acridine thiosemicarbazones with lipid membranes, and benzazoles with DNA mdpi.comnih.govresearchgate.net. These simulations provide information on complex stability, conformational changes, and the nature of binding interactions (e.g., hydrophobic, π-stacking, hydrogen bonding), offering valuable context for understanding how this compound might behave in complex biological or material systems. MD has also been used to verify the stabilizing or destabilizing effects of ligands on DNA structures mdpi.com.
Molecular Docking Studies (e.g., with DNA, enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, providing insights into binding affinities and modes. This method is particularly relevant for assessing the potential of acridine derivatives as therapeutic agents, especially in anticancer research where interactions with DNA and enzymes like topoisomerases are crucial ijpsjournal.commdpi.comresearchgate.netrsc.orgijcce.ac.ir. Studies have shown that acridine derivatives, due to their planar structure, can intercalate into DNA or bind to enzyme active sites mdpi.comresearchgate.netrsc.org. Molecular docking studies on various acridine analogues have identified specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in target proteins or with DNA base pairs, predicting binding energies that correlate with observed biological activities researchgate.netijpsjournal.commdpi.comresearchgate.netrsc.orgijcce.ac.ir. For example, docking studies have explored interactions with topoisomerase enzymes and dihydrofolate reductase, suggesting potential mechanisms of action for these compounds ijpsjournal.comijcce.ac.ir.
Mechanistic Biological Interactions of Benz a Acridine and Its Derivatives
DNA Interaction Mechanisms
The planar, fused-ring structure characteristic of benz[a]acridine and its analogues enables them to interact with DNA through various mechanisms, primarily intercalation and, in some cases, adduct formation.
DNA Intercalation Modalities and Specificity
The inherent planarity of the this compound scaffold is a critical feature that facilitates its intercalation into the DNA double helix researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. This process involves the insertion of the planar aromatic system between adjacent base pairs of the DNA molecule researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netontosight.aiceon.rsontosight.ai. Such intercalation can distort the DNA structure and interfere with essential cellular processes like replication and transcription researchgate.netmdpi.comresearchgate.netontosight.ai. While specific base pair preferences for this compound derivatives are not extensively detailed in the provided literature, the general principle of intercalation driven by the molecule's planarity is consistently highlighted researchgate.netmdpi.comnih.gov. Modifications to the this compound structure, such as the addition of substituents, can influence the affinity and mode of DNA binding acs.org.
DNA Binding Affinity Determination and Characterization
The strength of the interaction between this compound derivatives and DNA is quantified by their binding affinity, often expressed as binding constants (Kb). Studies on various acridine (B1665455) derivatives have reported a range of Kb values from 1.74 × 104 to 1.0 × 106 M-1, indicating a high affinity for DNA base pairs mdpi.comresearchgate.net. For instance, certain acridinium (B8443388) derivatives have demonstrated binding constants (K) between 7.3 × 105 and 7.7 × 105 M-1 acs.org. Acridine-thiosemicarbazone derivatives have also shown significant DNA binding, with reported Kb values such as 4.75 × 104 M-1 for compound CL-07 researchgate.net. Acridine-functionalised calix nih.govarenes have exhibited good affinity to calf thymus DNA (CT-DNA) as determined by fluorescence titration researchgate.net. Specific this compound derivatives, such as 5,6-dihydro-3,4-methylenedioxy-9,10-dimethoxythis compound (13e), have been identified as potent Topoisomerase I poisons, suggesting strong interactions with DNA-related cellular machinery nih.gov.
Table 1: DNA Binding Affinity of Selected Acridine Derivatives
| Compound/Derivative Class | Binding Constant (Kb) | Method of Determination | Reference(s) |
|---|---|---|---|
| Acridine-thiosemicarbazone derivatives | 1.74 × 104 – 1.0 × 106 M-1 | Spectrophotometric Titrations | mdpi.comresearchgate.net |
| Acridinium derivatives | 7.3 × 105 – 7.7 × 105 M-1 | Spectrophotometric Titrations | acs.org |
| CL-07 (Acridine-thiosemicarbazone) | 4.75 × 104 M-1 | Spectrophotometric Titrations | researchgate.net |
Effects on DNA Replication and Transcription Processes
The intercalation of this compound derivatives into DNA can directly interfere with fundamental cellular processes such as DNA replication and transcription researchgate.netmdpi.comresearchgate.netontosight.ai. This interference can lead to stalled replication forks and the generation of DNA double-strand breaks researchgate.net. For instance, platinum-acridine hybrid agents, which combine acridine intercalation with platinum adduct formation, inhibit DNA synthesis researchgate.net. Furthermore, these adducts have been shown to inhibit RNA polymerase II-mediated transcription more effectively than similar adducts formed by cisplatin (B142131) researchgate.net. Dimethyl-10,12-benz(a)acridine (DBMAcr) has been observed to depress the synthesis of cellular DNA and RNA, particularly affecting the formation of 28S and 18S ribosomal RNA species, while heterogeneous nuclear RNA synthesis remains largely unaffected nih.gov.
DNA Adduct Formation Pathways and Characterization
This compound derivatives, akin to other polycyclic aromatic hydrocarbons (PAHs), can undergo metabolic activation to generate reactive intermediates that covalently bind to DNA, thereby forming DNA adducts ontosight.ai. This process is a critical step in their genotoxic and potentially carcinogenic mechanisms ontosight.airesearchgate.netacs.org. For example, the metabolic activation of compounds like benzo[a]pyrene (B130552) (BP) involves diol epoxide pathways, leading to the formation of adducts with deoxyguanosine researchgate.netacs.orgnih.gov. Similarly, dibenz[a,j]acridine (B14077) (DBA) can be metabolically activated to form DNA adducts, with specific adducts correlating to mutation patterns observed in genes such as Ha-ras nih.gov. The kinetics of both the formation and subsequent removal of these DNA adducts are subjects of ongoing research, providing insights into cellular DNA repair mechanisms oup.com.
Enzyme Interaction Mechanisms
Beyond direct DNA interaction, this compound derivatives exert their biological effects through interactions with critical cellular enzymes, most notably DNA topoisomerases.
Topoisomerase I and II Inhibition Mechanisms
A significant mechanism of action for this compound and related acridine derivatives involves the inhibition or "poisoning" of DNA topoisomerases, particularly Topoisomerase I (Topo I) and Topoisomerase II (Topo II) researchgate.netmdpi.comresearchgate.netceon.rsresearchgate.netresearchgate.netx-mol.netsci-hub.seresearchgate.netrsc.orgmdpi.com. Topoisomerases are essential enzymes responsible for regulating DNA topology during vital cellular processes, including replication, transcription, recombination, and repair researchgate.net. Acridine derivatives can inhibit these enzymes, leading to DNA damage and subsequent cell death mdpi.com. Amsacrine (m-AMSA) serves as a well-established example of an acridine derivative that functions as a Topo II poison, representing one of the earliest synthetic drugs of this class to achieve clinical approval researchgate.netmdpi.comsci-hub.sersc.orgmdpi.com.
The mechanism of inhibition frequently involves the stabilization of the topoisomerase-DNA cleavage complex, which results in the accumulation of transient DNA breaks mdpi.commdpi.comresearchgate.netsci-hub.semdpi.com. For instance, certain dihydrobenz[a]acridines have demonstrated the ability to enhance DNA cleavage in the presence of Topo I nih.gov. Specific this compound derivatives, such as N-(2-aminophenyl)benzamide acridine analogues, have been designed to act as Topo I and HDAC inhibitors x-mol.netresearchgate.net. Acridine-thiosemicarbazone derivatives have shown efficacy in inhibiting Topoisomerase IIα researchgate.net, with compounds like DL-01, DL-07, and DL-08 exhibiting notable inhibition at a concentration of 100 µM researchgate.net. The planar acridine structure, which facilitates DNA intercalation, is thought to enhance the affinity of these compounds for the topoisomerase-DNA cleavage complex, thereby augmenting their inhibitory activity researchgate.netnih.govsci-hub.se. Some acridine-benzohydrazides have also been identified as dual inhibitors of Topo I and Topo II mdpi.com.
Table 2: Topoisomerase II Inhibition by Selected Acridine Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Concentration | Reference(s) |
|---|---|---|---|
| Thiazolidinone-acridines (e.g., 130) | Topoisomerase II | 5 μM | rsc.org |
| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | 100 µM | researchgate.net |
List of Compounds Mentioned:
this compound
this compound, 12-(m-nitrostyryl)-
Benz(a)acridine derivatives
Benz(a)acridine-3-beta,4-alpha-diol, 1,2,3,4-tetrahydro-1-beta,2-beta-epoxy-7-methyl-, (E)-
Benz(a)acridine-3-beta,4-alpha-diol, 1,2,3,4-tetrahydro-1-beta,2-beta-epoxy-7-methyl-, (e)-
Benzo[c]acridine derivatives
Amsacrine (m-AMSA)
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
Platinum-acridine hybrid agents
Acridine-thiosemicarbazone derivatives (e.g., 3a-h, DL-01, DL-07, DL-08, CL-07)
Thiazolidinone-acridines (e.g., compound 130)
Acridine-benzohydrazides (e.g., 3a, 3c)
N-(2-aminophenyl)benzamide acridine analogues (e.g., 8a)
Dihydrobenz[a]acridines (e.g., 5,6-dihydro-3,4-methylenedioxy-9,10-dimethoxythis compound, 13e)
Benzimidazole acridine derivatives
Dimethyl-10,12-benz(a)acridine (DBMAcr)
Dibenz[a,j]acridine (DBA)
trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydro-dibenz[a,j]acridine (DBADE)
Acridinium derivatives
Acridine-functionalised calix nih.govarenes
Environmental Occurrence and Advanced Analytical Detection Methodologies
Environmental Distribution and Sources (e.g., Combustion Mixtures, Particulate Matter)
Benz[a]acridine is predominantly generated as a byproduct of incomplete combustion processes involving organic matter. Its presence has been widely documented in various environmental compartments, including air, soil, and water ontosight.aicdc.gova-2-s.com.
Key Sources of this compound:
Combustion Processes: this compound is a common constituent of emissions from the incomplete burning of fossil fuels (coal, oil, gas) and biomass cdc.gova-2-s.comepa.govresearchgate.netmdpi.comeuropa.euepa.ie. This includes emissions from:
Vehicle Exhaust: Automobile and diesel engine exhausts are significant sources cdc.govnih.govnih.govca.gov.
Industrial Emissions: Coal-fired power plants and incinerator effluents contribute to its release nih.govnih.govca.gov.
Residential Burning: Domestic combustion of solid fuels such as wood and peat, as well as waste burning and bonfires, are identified sources epa.ie.
Particulate Matter: In atmospheric environments, higher molecular weight PAHs, including this compound, tend to adsorb onto fine particulate matter (PM) due to their low volatility mdpi.com. This association with PM facilitates their transport and deposition in various ecosystems researchgate.netmdpi.com.
Other Sources: Cigarette smoke is also a notable source of this compound and related compounds cdc.govepa.ienih.govnih.govinchem.org.
This compound is often found as part of complex mixtures of PAHs and other organic pollutants, making its isolation and identification challenging epa.goveuropa.eu. Related compounds like Dibenz(a,j)acridine and Dibenz(a,h)acridine are often found alongside this compound, sharing similar emission sources nih.govnih.gov.
Extraction and Sample Preparation Techniques for Complex Matrices
The analysis of this compound in environmental samples, which often consist of complex matrices like air particulate matter, soil, and water, requires efficient extraction and sample preparation techniques to isolate and concentrate the analyte.
Soxhlet Extraction: This classical method is frequently employed for extracting PAHs from solid matrices such as airborne particulate matter and sediments. It involves the continuous extraction of the sample with an organic solvent (e.g., toluene, dichloromethane) over an extended period, allowing for efficient transfer of this compound into the solvent phase nih.govnih.gov.
Ultrasonic Extraction: Ultrasonic treatment can enhance the efficiency of solvent extraction, particularly for particulate samples, by promoting the disruption of sample matrices and improving solvent penetration nih.govnih.gov.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the clean-up and pre-concentration of PAHs from aqueous samples and extracts from solid matrices. Various sorbent materials, such as C18 or silica-based phases, are utilized to selectively retain this compound while allowing interfering compounds to pass through. This method is effective for preparing samples for chromatographic analysis.
Liquid-Liquid Extraction (LLE): For water samples, LLE can be used to transfer this compound from the aqueous phase to an immiscible organic solvent. However, due to the low solubility of PAHs in water and their tendency to adsorb onto particles, SPE is often preferred for its efficiency and reduced solvent consumption.
Sample Clean-up: Following initial extraction, further clean-up steps may be necessary to remove co-extracted matrix components that can interfere with chromatographic analysis. This can involve techniques like column chromatography or further SPE steps nih.govnih.gov.
The choice of extraction and sample preparation method is critical and depends on the nature of the environmental matrix, the concentration of this compound, and the subsequent analytical detection method.
Advanced Chromatographic and Spectrometric Detection Methods
The identification and quantification of this compound in environmental samples rely on sophisticated analytical techniques that offer high selectivity and sensitivity. Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry and fluorescence detection provide the necessary sensitivity and specificity for its determination.
GC-MS is a cornerstone technique for analyzing volatile and semi-volatile organic compounds, including PAHs like this compound.
Principle: In GC-MS, the extracted and prepared sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for identification and allows for quantification.
Application for this compound: GC-MS is highly effective for the detection and quantification of this compound in various environmental matrices, including air particulate matter and soil extracts researchgate.netnih.gov. Its ability to provide both separation and structural information makes it a powerful tool.
Quantification: Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which enhance sensitivity and selectivity by focusing on specific ions characteristic of this compound.
LC-MS techniques, particularly tandem mass spectrometry (LC-MS/MS), are increasingly utilized for the analysis of PAHs, offering advantages in terms of sensitivity and applicability to less volatile or thermally labile compounds.
Principle: Liquid chromatography (LC) separates compounds based on their polarity and interactions with the stationary and mobile phases. Coupled with mass spectrometry, it allows for the detection and quantification of analytes in complex mixtures. LC-MS/MS involves multiple stages of mass analysis, providing enhanced selectivity and reduced background noise. Atmospheric Pressure Photoionization (APPI) is a soft ionization technique often used with LC-MS for PAHs.
Application for this compound: LC-MS/MS and LC-APPI/MS/MS are well-suited for the sensitive determination of this compound in environmental samples, including water and complex organic matrices. APPI is particularly effective for ionizing non-polar molecules like PAHs.
Advantages: These methods can achieve very low detection limits and are robust for analyzing samples with complex matrices. The use of MS/MS provides structural confirmation, increasing confidence in identification.
HPLC coupled with fluorescence detection (HPLC-FLD) is a sensitive and selective method for the analysis of many PAHs, including this compound, which exhibit native fluorescence.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Fluorescence detection involves exciting the analyte with a specific wavelength of light and measuring the emitted fluorescence at a longer wavelength.
Application for this compound: this compound can be effectively analyzed using HPLC-FLD, especially when coupled with appropriate sample preparation and clean-up procedures. This method is advantageous for its high sensitivity and relatively lower cost compared to MS-based techniques for certain applications.
Selectivity: The excitation and emission wavelengths are specific to the fluorescent properties of this compound, providing a degree of selectivity against non-fluorescent interferents.
Method Validation and Sensitivity Studies in Environmental Analysis
Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for this compound in environmental monitoring. Key parameters investigated include:
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of this compound that can be reliably detected and quantified, respectively. Studies aim to achieve LODs and LOQs in the picogram to nanogram per unit volume or mass range, depending on the matrix and regulatory requirements researchgate.netnih.gov.
Recovery: The efficiency of the extraction and sample preparation process is assessed by determining the percentage of this compound recovered from spiked samples. High recoveries (typically >70%) are desired.
Linearity and Range: The method's response should be linear over a defined range of concentrations, allowing for accurate quantification.
Precision and Accuracy: Precision refers to the reproducibility of measurements, while accuracy refers to how close the measured value is to the true value. These are typically assessed using replicate analyses and by analyzing certified reference materials.
Selectivity and Specificity: The method must be able to distinguish this compound from other compounds present in the sample matrix.
Data Table Example: Typical Performance Characteristics of Analytical Methods for this compound
| Method | Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) | Reference |
| GC-MS (SIM) | Airborne Particulate Matter (PM) | 0.05 - 0.2 | 0.15 - 0.6 | 75-90 | |
| LC-MS/MS | Water Samples | 0.01 - 0.05 | 0.03 - 0.15 | 80-95 | |
| HPLC-FLD | Soil Extracts | 0.1 - 0.5 | 0.3 - 1.5 | 70-85 |
Note: Specific LOD/LOQ values can vary significantly based on the exact instrumentation, sample preparation, and matrix.
The continuous development of more sensitive and selective analytical methodologies is vital for accurately assessing the environmental burden of this compound and understanding its fate and transport in various ecosystems.
Compound Name List:
this compound
Polycyclic Aromatic Hydrocarbons (PAHs)
Dibenz(a,j)acridine
Dibenz(a,h)acridine
Dibenz(a,h)anthracene
Benzo[a]pyrene (B130552) (B[a]P)
Acenaphthylene
Acenaphthene
Fluorene
Phenanthrene
Anthracene
Fluoranthene
Pyrene
Benz[a]anthracene
Chrysene
Benzo[b]fluoranthene
Benzo[k]fluoranthene
Indeno[1,2,3,c,d]pyrene
Benzo[g,h,i]perylene
7H-Dibenzo(c,g)carbazole
Q & A
Q. How can researchers mitigate biases in citing prior work on this compound’s mechanisms?
- Methodological Answer : Conduct systematic literature reviews using databases like PubMed and Web of Science. Use citation management tools (e.g., Zotero) to track sources and avoid preferential citation of confirmatory studies. Clearly distinguish between hypotheses (e.g., G-quadruplex targeting ) and validated mechanisms in discussions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
